molecular formula C8H7BrF2O2S B2854413 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene CAS No. 885529-55-5

1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene

Cat. No.: B2854413
CAS No.: 885529-55-5
M. Wt: 285.1
InChI Key: OVBMBMKLODKZGR-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Reagents and Conditions: Common reagents used in these reactions include organometallic compounds, halogens, and strong acids or bases.

    Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.

Biological Activity

1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromomethyl group and a difluoromethyl sulfonyl moiety. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on available literature.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C9_9H8_8BrF2_2O2_2S
  • Molecular Weight : Approximately 303.14 g/mol

The presence of the difluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, while the sulfonyl group is known to increase reactivity, allowing for further chemical transformations.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound:

  • Direct Halogenation : Bromination of 4-[(difluoromethyl)sulfonyl]benzene using bromine in the presence of a catalyst.
  • Nucleophilic Substitution : The bromomethyl group can be introduced via nucleophilic substitution reactions involving suitable precursors.
  • Reductive Desulfonylation : This method allows for the transformation into various difluoromethyl derivatives, expanding its utility in organic synthesis.

Biological Activity

Although specific biological activity data for this compound is limited, insights can be drawn from studies on structurally similar compounds:

  • Antimicrobial Activity : Compounds containing sulfonyl groups often exhibit antimicrobial properties. Research indicates that similar sulfonyl-containing compounds show effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Properties : The difluoromethyl group may enhance the anti-inflammatory effects of related compounds, making them potential candidates for treating inflammatory diseases.
  • Reactivity with Biomolecules : The compound's ability to interact with nucleophiles suggests it could serve as a valuable intermediate in drug development, potentially leading to new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of similar compounds:

CompoundBiological ActivityReference
4-Methyl-1-benzene sulfonyl chloride derivativesAntibacterial and antifungal activity
Fluconazole analogsHigh efficacy against Candida spp.
Benzene derivatives with difluoromethyl groupsEnhanced stability and reactivity in biological systems

These findings suggest that the unique functional groups present in this compound may confer similar beneficial properties.

Properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2S/c9-5-6-1-3-7(4-2-6)14(12,13)8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBMBMKLODKZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885529-55-5
Record name 1-(bromomethyl)-4-difluoromethanesulfonylbenzene
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